rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine hydrochloride
Description
rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine hydrochloride is a bicyclic amine compound with a unique structure that makes it of interest in various fields of scientific research. This compound is characterized by its bicyclo[3.2.1]octane framework, which provides a rigid and well-defined three-dimensional shape. The hydrochloride salt form enhances its solubility in water, making it easier to handle in laboratory settings.
Properties
Molecular Formula |
C8H16ClN |
|---|---|
Molecular Weight |
161.67 g/mol |
IUPAC Name |
(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c9-8-5-6-2-1-3-7(8)4-6;/h6-8H,1-5,9H2;1H/t6-,7+,8-;/m1./s1 |
InChI Key |
LTSKUZAFABOPLZ-ARIDFIBWSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H](C1)[C@@H](C2)N.Cl |
Canonical SMILES |
C1CC2CC(C1)C(C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine hydrochloride typically involves the following steps:
Formation of the bicyclic framework: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[3.2.1]octane structure.
Introduction of the amine group: The amine group can be introduced through various methods, such as reductive amination or nucleophilic substitution.
Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while substitution reactions can produce a variety of substituted amine derivatives.
Scientific Research Applications
rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclic structure allows for precise binding to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol hydrochloride
- rac-(1R,3S,4R,5S)-6-azabicyclo[3.2.1]octane-3,4-diol hydrochloride
Uniqueness
rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine hydrochloride is unique due to its specific stereochemistry and the presence of the amine group. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine hydrochloride is a bicyclic amine compound that has attracted attention for its unique structural features and potential biological activities. This compound is characterized by a bicyclo[3.2.1]octane framework, which contributes to its distinct chemical properties and reactivity.
- Molecular Formula : C₈H₁₄ClN
- Molecular Weight : 157.66 g/mol
- LogP : 1.56
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 2
Preparation Methods
The synthesis of this compound typically involves:
- Formation of the Bicyclic Framework : Achieved through Diels-Alder reactions or cycloaddition.
- Introduction of the Amine Group : Via reductive amination.
- Hydrochloride Formation : Treatment with hydrochloric acid to obtain the hydrochloride salt.
Biological Activity
The biological activity of this compound is under investigation across various fields, including pharmacology and medicinal chemistry.
The compound's mechanism of action involves interaction with specific molecular targets such as receptors or enzymes, which modulate their activity and trigger downstream signaling pathways. The exact targets are still being elucidated through ongoing research.
Research Findings
Recent studies have explored the potential therapeutic applications of this compound:
- Antiviral Activity : Preliminary investigations suggest that derivatives of bicyclic amines exhibit antiviral properties, potentially inhibiting viral replication mechanisms similar to those observed in benzisothiazolone derivatives .
- Antibiofilm Properties : Research indicates that certain bicyclic compounds may serve as effective antibiofilm agents against various pathogens, enhancing their potential in treating infections .
Case Studies
- Antiviral Studies : A study highlighted the effectiveness of benzisothiazolone derivatives in inhibiting reverse transcriptase activity, suggesting a similar pathway might be explored with this compound or its analogs .
- Biofilm Inhibition : Another investigation revealed that related compounds significantly reduced biofilm production in vitro, indicating potential applications in treating dermatophyte infections .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential antiviral and antibiofilm activity |
| rac-(1R,5S,6R,7S)-2-azabicyclo[3.2.1]octane-6,7-diol hydrochloride | - | Antiviral properties |
| rac-(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol hydrochloride | - | Neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
